5-(4-(Octyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Octyloxyphenyl Group: The octyloxyphenyl group is introduced via a nucleophilic substitution reaction, where an octyloxyphenyl halide reacts with the pyrazole core.
Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes could make it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anticancer agent. Studies have shown that similar compounds can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzylidene moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
- 3,4’,5-Trimethoxy-trans-stilbene
Uniqueness
5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
302918-02-1 |
---|---|
Molecular Formula |
C28H36N4O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H36N4O5/c1-5-6-7-8-9-10-15-37-22-13-11-21(12-14-22)23-18-24(31-30-23)28(33)32-29-19-20-16-25(34-2)27(36-4)26(17-20)35-3/h11-14,16-19H,5-10,15H2,1-4H3,(H,30,31)(H,32,33)/b29-19+ |
InChI Key |
SHNDYUZNJNPXHT-VUTHCHCSSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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